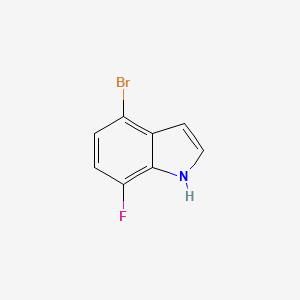

4-bromo-7-fluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQKMEMSAFAVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396896 | |

| Record name | 4-Bromo-7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-66-1 | |

| Record name | 4-Bromo-7-fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-7-fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromo-7-fluoro-1H-indole CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-bromo-7-fluoro-1H-indole (CAS Number: 883500-66-1), a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.

Core Properties and Identifiers

This compound is a substituted indole, a heterocyclic scaffold that is a cornerstone in many biologically active compounds. The introduction of bromine and fluorine atoms at specific positions can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value |

|---|---|

| CAS Number | 883500-66-1[1] |

| Molecular Formula | C₈H₅BrFN[1] |

| Molecular Weight | 214.03 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4-BROMO-7-FLUOROINDOLE[1] |

| SMILES | FC1=CC=C(Br)C2=C1NC=C2[1] |

Table 2: Physicochemical and Computational Data

| Property | Value |

|---|---|

| Physical State | Solid[2] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų[1] |

| logP (octanol-water partition coeff.) | 3.0695[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 0[1] |

| Rotatable Bonds | 0[1] |

| Storage Conditions | 4°C, stored under nitrogen[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be derived from established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is noted for its cost-effectiveness, mild conditions, and high yield for substituted indoles.[3]

Proposed Synthetic Pathway: Leimgruber-Batcho Method

The synthesis would likely begin from a suitably substituted nitrotoluene, which undergoes condensation followed by reductive cyclization to form the indole ring.

General Experimental Protocol (Adapted from a similar synthesis[3]):

-

Condensation: A mixture of the starting material (e.g., 2-fluoro-5-bromonitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine is heated in a solvent such as DMF. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting enamine intermediate is precipitated by the addition of a solvent like methanol, filtered, and dried.

-

Reductive Cyclization: The crude enamine intermediate is dissolved in a solvent like tetrahydrofuran (THF). A reducing agent, such as Raney Nickel, is added, followed by the slow addition of hydrazine hydrate at a controlled temperature (e.g., 50°C).

-

Purification: After the reaction is complete, the catalyst is removed, and the crude product is isolated. Final purification is typically achieved via column chromatography to yield the pure this compound.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents and the rapid generation of diverse chemical libraries for drug discovery.

General Protocol for Suzuki-Miyaura Coupling: A general procedure involves the reaction of the bromo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol (Representative[4][5]):

-

Reagent Assembly: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or sealed tube), combine this compound (1 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equiv.).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like dioxane and water. Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the mixture and continue sparging for an additional 5-10 minutes.

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-140°C) with stirring until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography.

Biological and Pharmaceutical Relevance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

While no specific biological activity has been published for this compound itself, its structural motifs are present in compounds explored for various therapeutic applications:

-

Kinase Inhibition: Halogenated indoles and azaindoles are used as key building blocks in the synthesis of tyrosine kinase inhibitors, which are crucial in oncology.[7]

-

Neuropharmacology: Fluorine-substituted tryptamine derivatives, synthesized from fluoroindoles, have shown high affinity for the serotonergic uptake system, suggesting potential applications in neuroscience.[8]

-

Antimicrobial and Anticancer Agents: The broader class of indole derivatives exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7]

The primary value of this compound lies in its role as a versatile intermediate. Through reactions like the Suzuki coupling, it allows for the systematic exploration of structure-activity relationships (SAR) by enabling the attachment of diverse functional groups at the 4-position of the indole ring.

Safety Information

Specific safety and hazard data for this compound (CAS 883500-66-1) are not fully documented. However, data from closely related bromo-fluoro indole isomers can provide an indication of potential hazards. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be observed.

Table 3: GHS Hazard Information for Related Indole Isomers

| Compound | GHS Pictogram | Hazard Statements |

|---|---|---|

| 6-bromo-4-fluoro-1H-indole | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 7-bromo-4-fluoro-1H-indole | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH332: Harmful if inhaled |

| This compound-2,3-dione | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9] |

Disclaimer: This information is for related compounds and should be used for guidance only. A full risk assessment should be conducted before handling this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Page loading... [guidechem.com]

- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for its potential characteristics and applications.

Core Physical and Chemical Properties

This compound is a solid, heterocyclic compound.[1] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [2] |

| Molecular Weight | 214.03 g/mol | [2] |

| CAS Number | 883500-66-1 | [2][3] |

| Boiling Point | 314.2°C at 760 mmHg (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų (Predicted) | [2] |

| LogP | 3.0695 (Predicted) | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4] |

Spectroscopic Data

| Analysis | Expected Data |

| ¹H NMR | Chemical shifts and coupling constants for aromatic and pyrrolic protons. |

| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. |

| ¹⁹F NMR | Chemical shift for the fluorine atom. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching, and C=C aromatic stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) and fragmentation pattern. |

Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, the Leimgruber-Batcho indole synthesis is a widely used and effective method for preparing substituted indoles and has been described for the synthesis of the closely related isomer, 4-bromo-6-fluoro-1H-indole.[6] The following is a proposed adaptation of this method for the synthesis of this compound.

Proposed Synthesis of this compound via Leimgruber-Batcho Synthesis

This proposed synthesis starts from 2-bromo-5-fluorotoluene and involves the formation of a dimethylformamide acetal, followed by reductive cyclization.

Caption: Proposed Leimgruber-Batcho synthesis workflow for this compound.

Detailed Steps:

-

Nitration of 2-bromo-5-fluorotoluene: 2-bromo-5-fluorotoluene would be nitrated, likely using a mixture of nitric acid and sulfuric acid, to introduce a nitro group ortho to the methyl group, yielding 1-bromo-4-fluoro-2-methyl-3-nitrobenzene.

-

Enamine Formation: The resulting nitro-compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine intermediate.[6]

-

Reductive Cyclization: The enamine is subsequently subjected to reductive cyclization. This can be achieved through various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reagents like Raney nickel and hydrazine.[6] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography.

Chemical Reactivity and Stability

Indole derivatives are generally stable compounds but can be susceptible to oxidation, especially when exposed to air and light over extended periods. The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base. The electron-rich pyrrole ring makes the indole nucleus susceptible to electrophilic substitution, typically at the C3 position. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring will influence the overall electron density and reactivity of the molecule.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the indole scaffold is a well-established pharmacophore in drug discovery.[7][8] Indole derivatives have been shown to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[7][9][10]

The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound represents a potentially valuable building block for the synthesis of novel therapeutic agents.

Caption: The indole scaffold is a key pharmacophore for various therapeutic areas.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 883500-66-1 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

4-bromo-7-fluoro-1H-indole molecular weight and formula

An In-depth Technical Guide on 4-bromo-7-fluoro-1H-indole

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the first step in its potential application. This guide provides the core molecular information for this compound.

The foundational quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Identifier | Value |

| Molecular Formula | C₈H₅BrFN[1] |

| Molecular Weight | 214.03 g/mol [1][2] |

| Canonical SMILES | FC1=CC=C(Br)C2=C1NC=C2[1] |

| InChI Key | PRXUTIXCOBFMMM-UHFFFAOYSA-N[3] |

| CAS Number | 883500-66-1[1] |

As a large language model, I am unable to provide detailed experimental protocols or generate diagrams of signaling pathways and experimental workflows. The execution and documentation of such complex, context-dependent procedures fall outside the scope of my current capabilities. For detailed experimental methodologies, it is recommended to consult peer-reviewed scientific literature and established laboratory protocols.

References

Technical Guide: Solubility Profile of 4-bromo-7-fluoro-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-bromo-7-fluoro-1H-indole. Due to the limited availability of specific quantitative data for this compound in public literature, this guide focuses on providing robust experimental protocols for determining its solubility, alongside a qualitative assessment based on the properties of structurally similar indole derivatives.

Introduction to this compound

This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs, suggesting that its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Understanding the solubility of such compounds is a critical first step in preclinical development, as it influences bioavailability, formulation, and the design of in vitro and in vivo experiments.

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar aromatic indole core and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-F, and N-H bonds of the indole derivative. DMSO is noted to be a good solvent for many indole derivatives.[5] |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderately Soluble | The N-H group of the indole can act as a hydrogen bond donor, and the fluorine and nitrogen atoms can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents. |

| Aqueous Solutions | Water, Buffers | Sparingly Soluble to Insoluble | The presence of the large, hydrophobic bromo- and fluoro-substituted benzene ring is expected to result in low aqueous solubility. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination.[6][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Isopropanol, THF, DMF, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Ensure that excess solid remains.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC method.[8][9][10][11]

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.[12][13]

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Selected organic solvents or aqueous buffers

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dispense the stock solution into the wells of a microtiter plate.

-

Add the desired solvent or buffer to each well to achieve a range of final concentrations.

-

Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of the solutions using a nephelometer or the absorbance using a UV-Vis plate reader to determine the concentration at which precipitation occurs.[14]

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been documented, the indole nucleus is a common motif in compounds with a wide array of biological activities.[3][4] Indole derivatives are known to interact with various receptors and enzymes, making them attractive scaffolds for drug discovery in areas such as oncology, neurology, and infectious diseases.[1][2] The introduction of bromo and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent indole. Therefore, this compound is a candidate for screening in various biological assays to identify its potential therapeutic applications.

Conceptual Diagram of Indole Derivatives in Drug Discovery:

Caption: The Role of Indole Scaffolds in Drug Discovery.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a framework for its determination. Based on the behavior of similar compounds, it is predicted to be soluble in common organic solvents and poorly soluble in aqueous media. For precise quantitative measurements, the detailed experimental protocols for thermodynamic and kinetic solubility offer reliable and standardized methodologies. The biological importance of the indole scaffold suggests that this compound is a compound of interest for further investigation in drug discovery and development.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 4-bromo-7-fluoro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative toxicological data in the public domain, this guide synthesizes available safety information from Safety Data Sheets (SDS) of the compound and its structural analogs. It is intended to inform safe handling, storage, and emergency procedures.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity, skin and eye irritation, and respiratory irritation.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

The GHS classification follows a logical pathway based on the intrinsic hazardous properties of a chemical. The following diagram illustrates the relationship between the hazard classes and the assigned pictograms and signal words for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for designing appropriate experimental conditions and for risk assessment.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₅BrFN[1] |

| Molecular Weight | 214.03 g/mol [1] |

| Appearance | Solid (form may vary) |

| Purity | ≥95% (typical)[1] |

| Storage Conditions | 4°C, stored under nitrogen[1] |

Toxicological Information

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation upon direct contact.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

No information regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity was found in the reviewed public domain sources.

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to a comprehensive safe handling protocol is mandatory. The following workflow is recommended for all laboratory procedures involving this compound.

First Aid and Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

The following workflow outlines the general procedure for responding to an accidental spill of this compound.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under a nitrogen atmosphere for long-term storage.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the form and concentration of the contaminant should be used.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.

References

Navigating the Complexities of 4-bromo-7-fluoro-1H-indole: A Technical Guide to Storage and Handling

For Immediate Release

This technical guide provides an in-depth overview of the essential storage and handling guidelines for 4-bromo-7-fluoro-1H-indole, a critical building block for researchers, scientists, and professionals in the field of drug development. Adherence to these protocols is paramount to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.

Summary of Key Storage and Handling Parameters

Proper storage and handling are fundamental to preserving the stability and purity of this compound. The following table summarizes the critical quantitative data for easy reference and comparison.

| Parameter | Guideline | Source |

| Storage Temperature | Room Temperature (RT) | |

| Keep in a dark place, sealed in dry conditions. | [1] | |

| Incompatible Materials | Strong oxidizing agents. | [2][3] |

| Stability | Stable under recommended storage conditions. | [2][3] |

| Handling Environment | Use only in a chemical fume hood. | [3] |

| Ensure adequate ventilation. | [2][3] | |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. | [2][3][4] |

| Disposal | Dispose of as hazardous waste in accordance with local regulations. | [4] |

Detailed Experimental Protocols

While specific experimental protocols for the handling of this compound are not extensively published, the following general procedures for air-sensitive and halogenated aromatic compounds should be adapted. These protocols are designed to minimize exposure and prevent degradation of the compound.

General Protocol for Handling this compound:

-

Preparation: Before handling, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, a laboratory coat, and chemical-resistant gloves.[2][4] The designated workspace, preferably a chemical fume hood, should be clean and uncluttered.

-

Inert Atmosphere: For reactions sensitive to air or moisture, it is recommended to use an inert atmosphere, such as nitrogen or argon.[5][6] This can be achieved using a Schlenk line or a glove box.

-

Dispensing:

-

Solids: If the compound is a solid, use a spatula or a powder funnel to transfer the material. Avoid creating dust.

-

Solutions: If the compound is in solution, use a syringe or a cannula for transfer. Ensure that the syringe is clean and dry before use.

-

-

Reaction Setup: All glassware should be oven-dried and cooled under an inert atmosphere before use.[5] Joints should be properly sealed with grease or Teflon tape to ensure an airtight system.

-

Quenching and Workup: Reactions should be quenched carefully, and the workup should be performed in a well-ventilated area.

-

Cleaning: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as halogenated waste.[4]

-

Waste Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous waste according to institutional and local regulations.[4]

Visualizing Safe Handling and Storage Workflows

To further clarify the logical relationships in the proper management of this compound, the following diagrams have been generated using Graphviz (DOT language).

Caption: A flowchart illustrating the key steps for the safe and effective storage of this compound.

Caption: A diagram outlining the logical progression of a typical experimental workflow involving this compound.

References

A Technical Guide to High-Purity 4-Bromo-7-Fluoro-1H-Indole for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 4-bromo-7-fluoro-1H-indole, a key building block in modern medicinal chemistry. This document details commercial suppliers, synthetic and analytical methodologies, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Purity

High-purity this compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. Purity levels are typically high, ensuring the reliability and reproducibility of experimental results. Below is a comparative table of prominent suppliers.

| Supplier | CAS Number | Stated Purity | Additional Notes |

| ChemScene | 883500-66-1 | ≥95% | Offers custom synthesis and commercial production services.[1] |

| Sigma-Aldrich (Ambeed) | 883500-66-1 | Not specified | Distributed through the Aldrich partner program. |

| ChemShuttle | 883500-66-1 | 95% | Specializes in custom chemical synthesis for drug discovery. |

| SynHet | 1449581-02-5 (for 4-bromo-7-fluoro-5-methyl-1H-indole) | >99% | Offers pharma-grade material with various analytical services available.[2] |

| Fluorochem | 292636-09-0 (for 7-bromo-4-fluoro-1H-indole) | 96% | Provides a wide range of fluorinated compounds and other small molecule inhibitors.[3] |

| My Skin Recipes | 883500-66-1 | 98% | A supplier of various chemical reagents.[4] |

| Dana Bioscience | Not specified (for 4-bromo-7-fluoro-2-methyl-1H-indole) | Not specified | Provides a range of life science research products.[5] |

Synthesis and Purification Protocols

The synthesis of substituted indoles like this compound can be achieved through various established methods. The Leimgruber-Batcho indole synthesis is a widely recognized and effective method for preparing such derivatives.[6]

Representative Synthesis via Leimgruber-Batcho Method

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Formation of the Enamine Intermediate

-

A mixture of a suitably substituted nitro-toluene precursor (e.g., 3-bromo-5-fluoro-2-nitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine (e.g., pyrrolidine) in DMF is heated and stirred.[6]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the mixture is concentrated under reduced pressure.[6]

-

Methanol is added to the hot residue to precipitate the enamine intermediate, which is then filtered, washed with methanol, and dried under vacuum.[6]

Step 2: Reductive Cyclization to the Indole

-

The crude enamine intermediate is dissolved in a suitable solvent such as tetrahydrofuran (THF).[6]

-

A reducing agent, such as Raney nickel, is added, and the mixture is heated.[6]

-

Hydrazine hydrate is added dropwise while maintaining the reaction temperature.[6]

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the catalyst is allowed to settle.[6]

-

The supernatant is decanted, and the remaining residue is dried under vacuum to yield the crude this compound.[6]

Purification Protocol: Flash Column Chromatography

High-purity this compound can be obtained by purifying the crude product using flash column chromatography.[6][7][8]

-

Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether).[8]

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully added to the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[6][7] A common gradient for similar compounds is ethyl acetate/petroleum ether.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound.

| Parameter | Description |

| Column | A reversed-phase C18 column is typically used for the separation of indole derivatives.[9] |

| Mobile Phase | A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[10] |

| Detection | UV detection at a wavelength of 280 nm is suitable for indole-containing compounds.[11] |

| Purity Determination | The purity is determined by the area percentage of the main peak in the chromatogram. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Characteristic signals for the indole ring protons and any substituents are observed.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Applications in Drug Discovery: A Potent Kinase Inhibitor Scaffold

The this compound scaffold is a valuable building block in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The indole core can mimic the hinge-binding motif of ATP, forming key interactions within the kinase active site. The strategic placement of bromo and fluoro substituents can enhance binding affinity and modulate physicochemical properties such as metabolic stability and cell permeability.

This scaffold is utilized in the development of inhibitors for several important kinase targets, including:

-

RAF Kinases (e.g., B-RAF): Mutant B-RAF is a key driver in many cancers, particularly melanoma. Inhibitors targeting the RAF/MEK/ERK signaling pathway are crucial for treating these malignancies.[14][15][16]

-

Tropomyosin Receptor Kinases (TRK): Fusions involving the TRK family of receptor tyrosine kinases are oncogenic drivers in a variety of tumor types. Dual RET/TRK inhibitors are being explored to address a broader range of cancers and potential resistance mechanisms.[17][18]

Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for kinase inhibitor synthesis and the signaling pathways targeted by inhibitors derived from indole-based scaffolds.

Caption: General Synthetic Workflow for Kinase Inhibitors.

Caption: RAF/MEK/ERK Signaling Pathway and Inhibition.

Caption: TRK Signaling Pathway and Inhibition.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromo-7-fluoro-5-methyl-1H-indole [synhet.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound [myskinrecipes.com]

- 5. danabiosci.com [danabiosci.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandf.figshare.com [tandf.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 4-Bromo-7-Fluoro-1H-Indole Derivatives: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the biological properties of these molecules, enhancing their efficacy and pharmacokinetic profiles. This technical guide focuses on the emerging potential of 4-bromo-7-fluoro-1H-indole derivatives. While comprehensive biological data for a broad series of these specific derivatives remains an area of active investigation, this document consolidates the available chemical information, outlines relevant experimental protocols for their biological evaluation, and explores the established activities of structurally related halogenated indoles to provide a foundational resource for researchers in the field.

Introduction

The indole nucleus is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with significant therapeutic applications. Halogenation of the indole ring is a well-established strategy to enhance biological activity. The introduction of a bromine atom can increase lipophilicity and facilitate interactions with target proteins, while fluorine substitution can improve metabolic stability and binding affinity. The combined presence of bromine at the 4-position and fluorine at the 7-position of the indole core presents a unique substitution pattern with the potential for novel biological activities. This whitepaper serves as a technical guide to the current knowledge and future research directions for this compound derivatives.

Chemical Landscape of this compound Derivatives

Currently, a limited number of this compound derivatives are commercially available or have been described in the literature. The table below summarizes the key chemical properties of the parent compound and some of its known analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 883500-66-1 | C₈H₅BrFN | 214.03 |

| 4-Bromo-7-fluoro-5-methyl-1H-indole | 1449581-02-5 | C₉H₇BrFN | 228.06 |

| This compound-2,3-dione | 1153535-26-2 | C₈H₃BrFNO₂ | 244.02 |

Potential Biological Activities: Inferences from Related Compounds

While specific biological data for a series of this compound derivatives is not yet widely published, the activities of other halogenated indoles provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity. Halogen substitution can enhance this effect. For instance, various brominated and fluorinated indoles have been shown to exhibit cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.

Antimicrobial Activity

Halogenated indoles have also emerged as promising antimicrobial agents. They can exhibit direct antibacterial and antifungal activity or act synergistically with existing antibiotics to overcome drug resistance. For example, certain bromo- and fluoro-indoles have been shown to inhibit bacterial biofilm formation, a key virulence factor in many chronic infections.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of novel this compound derivatives, this section provides detailed methodologies for key in vitro assays.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To determine if the compounds induce apoptosis in cancer cells.

-

Procedure:

-

Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vitro Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Visualizing Experimental and Biological Processes

To aid in the conceptualization of research workflows and potential mechanisms of action, the following diagrams are provided.

Caption: General workflow for anticancer drug discovery with indole derivatives.

Caption: Hypothetical signaling pathway modulated by an anticancer indole derivative.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the specific halogenation pattern warrant a thorough investigation of the biological activities of its derivatives. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a broad range of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity.

The Strategic Advantage of Fluorine: A Technical Guide to the Therapeutic Applications of Fluorinated Indoles

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the indole scaffold has emerged as a powerful strategy in modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, profoundly influence the pharmacokinetic and pharmacodynamic profiles of indole-based compounds. This technical guide provides an in-depth exploration of the burgeoning field of fluorinated indoles, summarizing their diverse therapeutic applications, detailing key experimental methodologies, and visualizing their mechanisms of action through signaling pathway diagrams. The strategic incorporation of fluorine can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, ultimately resulting in more potent and selective drug candidates.[1][2][3]

Anticancer Applications: Targeting Key Enzymes and Pathways

Fluorinated indoles have demonstrated significant promise as anticancer agents by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3][4] The indole nucleus itself is a valuable pharmacophore in anticancer drug discovery, capable of mimicking peptide structures to bind to specific enzymes.[5]

Enzyme Inhibition in Oncology

A key strategy in cancer therapy is the inhibition of enzymes that play a pivotal role in tumor growth and metabolism. Fluorinated indoles have shown remarkable efficacy as inhibitors of several such enzymes.

Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its upregulation is associated with various cancers.[1] Several 6-fluoroindole derivatives have been identified as potent TDO2 inhibitors.[1][2]

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition: ROCK1 is a serine/threonine kinase involved in regulating the actin cytoskeleton.[1] Its overactivation is implicated in cancer.[1] Fluorinated indazoles, a related heterocyclic system, have shown potent ROCK1 inhibitory activity.[1]

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[4][6] Indole derivatives have been shown to inhibit tubulin polymerization, and fluorination can enhance this activity.[4] For instance, a hydroxymethyl substituent at the N-1 position of the indole, combined with fluorine substitution, was found to be more effective in enhancing anticancer activity.[4]

Quantitative Data on Anticancer Activity

The following tables summarize the inhibitory activities of various fluorinated indole derivatives against key cancer-related enzymes.

| Table 1: Tryptophan 2,3-dioxygenase (TDO2) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (µM) | Reference | | Indole Derivative A | None | > 10 |[1] | | 6-fluoroindole derivative 71a | 6-F | < 1 |[1][2] | | 6-fluoroindole derivative 72 | 6-F | < 1 |[1][2] | | 6-fluoroindole derivative 73a | 6-F | < 1 |[1][2] |

| Table 2: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (nM) | Reference | | Indazole Derivative | None | > 5000 |[1] | | 4-fluoroindazole 51 | 4-F | 2500 |[1] | | 6-fluoroindazole 52 | 6-F | 14 |[1] |

Signaling Pathway

Figure 1: TDO2 Inhibition by Fluorinated Indoles.

Experimental Protocols

TDO2 Inhibition Assay:

-

Principle: The assay measures the enzymatic activity of human TDO2.

-

Procedure: Most of the invented compounds demonstrated significant inhibition of the enzymatic activity of human TDO2, with IC50 values ranging between 1 µM and 10 µM.[2] Certain compounds, such as 71a, 72, and 73a, exhibited substantial inhibitory activity with IC50 values below 1 µM.[2]

ROCK1 Kinase Assay:

-

Principle: This assay quantifies the amount of phosphorylated substrate by measuring the absorbance of a chromogenic substrate.[1]

-

Reagents: Kinase Assay Buffer, ATP Solution, Recombinant active ROCK enzyme, and inhibitor solutions (fluorinated and non-fluorinated indole derivatives dissolved and serially diluted).[1]

-

Procedure:

Antiviral Applications: A Focus on Anti-HIV Activity

Fluorinated indoles have emerged as a significant class of antiviral agents, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2] The incorporation of fluorine can dramatically enhance the potency of indole-based NNRTIs.[2]

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition

A series of benzenesulfonyl fluorinated-indolecarboxamide derivatives have been synthesized and evaluated for their inhibitory activity against wild-type HIV-1 NNRT.[2]

Quantitative Data on Anti-HIV Activity

The following table summarizes the anti-HIV-1 activity of various fluorinated indole derivatives.

| Table 3: Anti-HIV-1 Activity of Fluorinated Indole Derivatives | | :--- | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | Target | EC50 (nM) | Reference | | Indole III | None | HIV-1 | ~50x less potent than IV |[2] | | 4-fluoroindole IV | 4-F | HIV-1 | Potent |[2] | | 19a-e (indole-carboxamides) | Various | HIV-1 WT | 2.0 - 4.6 |[2] | | 20h (benzenesulfonyl indolecarboxamide) | 4-F | HIV-1 WT | 0.5 (MT-4 cells), 0.8 (C8166 cells) |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | HIV-1 WT | 0.5 |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | Y181C mutant | 4 |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | K103N-Y181C mutant | 300 |[2] | | 22 (7-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.14 |[2] | | 23a (7-alkylamide-4-fluoroindole) | 4-F | HIV-1 | 0.29 |[2] | | 23b (7-sulfonamide-4-fluoroindole) | 4-F | HIV-1 | 0.52 |[2] | | 23l (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.02 |[2] | | 23m (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.057 |[2] | | 23n (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.0058 |[2] | | 23p (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.04 |[2] |

Experimental Protocols

MTT Assay for HIV-1 Activity:

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In the context of HIV, it is used to measure the cytopathic effect of the virus and the protective effect of antiviral compounds.

-

Procedure: The inhibitory activity of benzenesulfonyl fluorinated-indolecarboxamide derivatives against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT) was evaluated in MT-4 and C8166 cells using the MTT assay.[2] Compounds 20a–i were found to possess potent activity against HIV-1 WT without any cytotoxicity up to 20,000 nM.[2]

Neurodegenerative Diseases: Modulating Cholinesterase Activity

Fluorinated indoles are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[7] One of the key therapeutic strategies for Alzheimer's is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine in the brain.[7]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are the primary enzymes responsible for the breakdown of acetylcholine.[1] Fluorinated pyrroloindole derivatives have been identified as potent AChE inhibitors.[2]

Quantitative Data on Cholinesterase Inhibition

The following table presents data on the inhibition of cholinesterases by a fluorinated indole derivative.

| Table 4: Acetylcholinesterase (AChE) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (µM) | Reference | | 69a (fluorinated pyrroloindole) | Yes | 16.0 |[2] |

Signaling Pathway

Figure 2: AChE Inhibition by Fluorinated Indoles.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method):

-

Principle: This is a colorimetric method to determine the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[1]

-

Reagents: Assay buffer (e.g., phosphate buffer), Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate, DTNB solution, enzyme solution (AChE or BuChE), and inhibitor solutions.[1]

-

Procedure:

-

In a 96-well plate, add assay buffer, DTNB solution, and the inhibitor solution.[1]

-

Add the enzyme solution to initiate a pre-incubation step (e.g., 15 minutes at 37°C).[1]

-

Initiate the reaction by adding the substrate (ATCI or BTCI).[1]

-

Measure the increase in absorbance at a specific wavelength over time.

-

Antibacterial Applications: Targeting Mycobacterium tuberculosis

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Fluorinated indoles have shown promise in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8]

Inhibition of Mycobacterium tuberculosis

5-Fluoroindole (5-FI) has been shown to inhibit the growth of pan-sensitive M. tuberculosis H37Rv strain as well as clinical isolates with resistance to first-line drugs.[8] The position of the fluorine atom on the indole ring is crucial for its antimycobacterial activity, with the 5-position being optimal.[8]

Quantitative Data on Antibacterial Activity

| Table 5: Anti-Mycobacterium tuberculosis Activity | | :--- | :--- | :--- | :--- | | Compound | Target Strain | Inhibitory Concentration (µM) | Reference | | 5-Fluoroindole (5-FI) | Mtb H37Rv & resistant strains | 4.7 - 29.1 |[8] |

Conclusion

The strategic incorporation of fluorine into the indole scaffold represents a highly effective approach for the discovery and development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Fluorinated indoles have demonstrated significant potential across a wide range of therapeutic areas, including oncology, virology, neurodegenerative diseases, and infectious diseases. The data presented in this guide underscores the profound impact of fluorination on the biological activity of indole derivatives. Further exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield the next generation of innovative medicines. Researchers, scientists, and drug development professionals are encouraged to leverage the principles and methodologies outlined herein to advance the field of fluorinated indole therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Enduring Legacy of the 1H-Indole Scaffold in Medicinal Chemistry: A Technical Review of Substituted Derivatives

For Immediate Release – The 1H-indole nucleus, a privileged heterocyclic motif, continues to be a cornerstone in the development of novel therapeutics. Its versatile structure has given rise to a multitude of substituted derivatives with a broad spectrum of pharmacological activities, addressing critical needs in oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive review of the recent literature on substituted 1H-indoles in medicinal chemistry, with a focus on their synthesis, quantitative biological data, and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Core Therapeutic Areas and Mechanisms of Action

Substituted 1H-indoles have demonstrated significant efficacy across various therapeutic areas. Their mechanisms of action are diverse, often targeting key proteins and pathways implicated in disease pathogenesis. This review will focus on three major classes of indole derivatives that have shown considerable promise in preclinical and clinical development:

-

Anticancer Agents: Targeting fundamental cellular processes such as cell division and epigenetic regulation.

-

Tubulin Polymerization Inhibitors: A significant number of indole derivatives disrupt microtubule dynamics, a validated strategy in cancer therapy. These agents bind to tubulin, preventing its polymerization into microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

-

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is a key epigenetic regulator often overexpressed in various cancers. Indole-based inhibitors of LSD1 have emerged as a promising therapeutic strategy. By inhibiting LSD1, these compounds can reactivate silenced tumor suppressor genes, leading to cell differentiation and apoptosis.

-

Topoisomerase II Inhibitors: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Indole derivatives that inhibit topoisomerase II trap the enzyme-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis.

-

Quantitative Analysis of Biological Activity

A systematic review of the literature has yielded a substantial amount of quantitative data on the biological activity of various substituted 1H-indoles. This data, primarily in the form of half-maximal inhibitory concentrations (IC50) and growth inhibition percentages (GI50), provides a clear measure of the potency of these compounds against their respective targets and cancer cell lines.

Table 1: Anticancer Activity of Indole-Based Tubulin Polymerization Inhibitors

| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| Indole-Acrylamides | (E)-N-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)acrylamide | Tubulin Polymerization | 17 | - | [1] |

| HL-60 | - | 5.1 | [1] | ||

| Raji | - | 9.5 | [1] | ||

| 2-Aryl-3-Aroyl-Indoles | OXi8006 | Tubulin Polymerization | 1.1 | - | [2][3] |

| SK-OV-3 | - | 0.00345 | [4] | ||

| NCI-H460 | - | - | [3] | ||

| DU-145 | - | 0.036 | [5] | ||

| Analogue 35 | Tubulin Polymerization | 1.0 | - | [3] | |

| SK-OV-3 | - | 0.000264 | [3] | ||

| NCI-H460 | - | 0.000177 | [3] | ||

| DU-145 | - | 0.000309 | [3] | ||

| Analogue 36 | Tubulin Polymerization | 1.1 | - | [3] | |

| SK-OV-3 | - | 0.0000119 | [3] | ||

| NCI-H460 | - | 0.000992 | [3] | ||

| DU-145 | - | 0.0000181 | [3] | ||

| Indole-based TMP Analogs | Compound 6v | T47D | 0.04 | - | [4] |

| Compound 10k | Tubulin Polymerization | 2.68 | - | [4] | |

| Various Cancer Cells | - | 0.003-0.009 | [4] |

Table 2: Anticancer Activity of Indole-Based LSD1 Inhibitors

| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Indole-furanones | 5-chloro-N-(4-F-benzyl) indole derivative (9e) | LSD1 | 1.23 | [6] |

| 2-(arylsulfonamido)benzoic acids | Compound 48 | LSD1 | 0.58 | [7] |

Table 3: Anticancer Activity of Indole-Based Topoisomerase II Inhibitors

| Compound Class | Derivative | Target/Cell Line | GI50 (µM) | Reference |

| 3-Methyl-2-phenyl-1H-indoles | Compound 30a | HeLa | 7.9 | [8] |

| A2780 | 2.3 | [8] | ||

| MSTO-211H | 2.9 | [8] | ||

| Compound 32 | HeLa | < 5 | [8] | |

| A2780 | < 5 | [8] | ||

| MSTO-211H | < 5 | [8] | ||

| Compound 33 | HeLa | < 5 | [8] | |

| A2780 | < 5 | [8] | ||

| MSTO-211H | < 5 | [8] |

Key Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the synthesis of representative substituted 1H-indoles and the key biological assays used to evaluate their activity.

Synthesis Protocols

Synthesis of 2-Aryl-3-Aroyl-Indole (OXi8006) [3][4]

The synthesis of OXi8006 and its analogues typically involves a multi-step sequence. A key strategy is the Bischler-Mohlau indole synthesis.

-

Preparation of 2-Aryl Indole Intermediate: A substituted bromoacetophenone is condensed with a substituted aniline under Bischler-Mohlau conditions to form the 2-aryl indole core. The reaction is typically carried out at elevated temperatures, and the resulting indole is purified by column chromatography.

-

Acylation at the C3 Position: The 2-aryl indole is then acylated at the 3-position using a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as AlCl3, in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature and then quenched with acid. The product is extracted and purified by flash chromatography.

-

Deprotection (if necessary): If protecting groups are used for hydroxyl or other functional groups, a final deprotection step is carried out using standard conditions (e.g., BBr3 for demethylation).

General Procedure for the Synthesis of Indole-Acrylamide Derivatives [9]

-

Formation of the Acryloyl Chloride: A substituted cinnamic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like DCM to form the corresponding acryloyl chloride.

-

Amide Coupling: The acryloyl chloride is then reacted with a substituted aniline or other amine in the presence of a base, such as triethylamine or pyridine, in a solvent like DCM or THF. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Biological Assay Protocols

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to a vehicle-treated control.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP solution, and a polymerization buffer is prepared.

-

Compound Addition: The test compound or a vehicle control is added to the reaction mixture.

-

Polymerization Monitoring: The polymerization of tubulin is initiated by incubating the mixture at 37°C and monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

LSD1 Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of LSD1.

-

Enzyme and Substrate Preparation: A reaction mixture containing recombinant LSD1 enzyme and a biotinylated histone H3 peptide substrate is prepared in an appropriate assay buffer.

-

Compound Incubation: The test compound is pre-incubated with the LSD1 enzyme.

-

Enzymatic Reaction: The reaction is initiated by the addition of the substrate.

-

Detection: The demethylation of the substrate is detected using a specific antibody and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or fluorescent signal. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted 1H-indoles are a direct consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Tubulin Inhibition Pathway

Inhibition of tubulin polymerization by indole derivatives triggers a cascade of events culminating in apoptotic cell death.

LSD1 Inhibition Pathway

Indole-based LSD1 inhibitors induce anticancer effects through epigenetic reprogramming and activation of apoptotic and other cell death pathways.

Topoisomerase II Inhibition Pathway

By targeting topoisomerase II, indole derivatives can induce DNA damage and trigger cell cycle arrest, ultimately leading to cell death.

Conclusion

The 1H-indole scaffold remains a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of substituted indoles, coupled with their synthetic tractability, ensure their continued relevance in medicinal chemistry. This technical guide has summarized the current state of research on indole derivatives as anticancer agents, providing a valuable resource for scientists in the field. The detailed protocols, quantitative data, and pathway analyses presented herein are intended to accelerate the design and development of the next generation of indole-based drugs. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-7-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-7-fluoro-1H-indole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Leimgruber-Batcho indole synthesis to afford 7-fluoro-1H-indole from 2-fluoro-6-nitrotoluene, followed by a regioselective bromination at the C4 position. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction parameters, and visual diagrams to illustrate the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two primary stages:

-

Leimgruber-Batcho Synthesis of 7-fluoro-1H-indole: This efficient method utilizes 2-fluoro-6-nitrotoluene as the starting material. The first step involves the formation of a reactive enamine intermediate by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. Subsequent reductive cyclization of the enamine yields the 7-fluoro-1H-indole core.[1]

-

Regioselective Bromination: The synthesized 7-fluoro-1H-indole is then subjected to electrophilic bromination using N-bromosuccinimide (NBS) to introduce a bromine atom regioselectively at the C4 position of the indole ring.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-fluoro-1H-indole via Leimgruber-Batcho Reaction

This protocol is based on the established Leimgruber-Batcho indole synthesis methodology.[1][2]

2.1.1. Part A: Formation of (E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-fluoro-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq), and pyrrolidine (2.5 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the deep red-colored enamine intermediate indicates the progression of the reaction.

-